molecular formula C8H8N2O3 B15251750 2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid

2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid

Cat. No.: B15251750
M. Wt: 180.16 g/mol
InChI Key: HYLNKDQKOSLUMC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid typically involves the reaction of pyrimidone derivatives with appropriate reagents to introduce the prop-2-enoic acid moiety. One common method involves the use of isocyanates and aspartic acid derivatives to form ureido-pyrimidone based compounds . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidones, dihydropyrimidines, and oxo derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with biological macromolecules, influencing their structure and function. These interactions can modulate enzymatic activities, signal transduction pathways, and gene expression, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form stable supramolecular assemblies and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoic acid

InChI

InChI=1S/C8H8N2O3/c1-6(8(12)13)4-10-5-9-3-2-7(10)11/h2-3,5H,1,4H2,(H,12,13)

InChI Key

HYLNKDQKOSLUMC-UHFFFAOYSA-N

Canonical SMILES

C=C(CN1C=NC=CC1=O)C(=O)O

Origin of Product

United States

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